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Betamethasone-17-propionate-d5

Cat. No.: B1152108
M. Wt: 453.56
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, where hydrogen atoms (H) are replaced by deuterium (B1214612) (D), are a prominent class of stable isotope-labeled compounds. clearsynth.com The doubling of the mass of the hydrogen atom creates a distinct mass shift detectable by mass spectrometry, making these analogs excellent tracers. wikipedia.org This substitution is a cornerstone of modern analytical and metabolic research for several key reasons.

In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are widely used as internal standards. ontosight.ai Because they behave almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization, they can correct for sample loss and variations in instrument response, leading to highly accurate and precise quantification. medchemexpress.com

In drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling is a critical tool. symeres.comacs.org By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) throughout an organism. acs.org This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, distinguishing them from endogenous compounds. lucerna-chem.chmedchemexpress.com Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed. wikipedia.org Studying this effect provides invaluable insights into metabolic pathways and can even be leveraged to create drugs with improved pharmacokinetic profiles. researchgate.netnih.gov

Rationale for Betamethasone-17-propionate-d5 as a Research Tool

This compound is the deuterium-labeled analog of Betamethasone (B1666872) 17-propionate. medchemexpress.com Its primary role in research is to serve as an internal standard for the precise and reliable quantification of its unlabeled counterpart, Betamethasone 17-propionate, in biological matrices. veeprho.com This is particularly important because Betamethasone 17-propionate is the primary and active metabolite of the synthetic corticosteroid Betamethasone dipropionate. fda.govnih.gov

The rationale for using this compound is grounded in the need for analytical accuracy in pharmacokinetic and metabolism studies. For instance, when studying the skin deposition and penetration of topical formulations containing Betamethasone dipropionate, researchers need to accurately measure the concentration of the resulting metabolite, Betamethasone 17-propionate. A 2023 study comparing two different topical formulations used Betamethasone 17-propionate-d5 to quantify the metabolite in skin samples via liquid chromatography-mass spectrometry (LC-MS). nih.gov

Similarly, regulatory assessments rely on validated bioanalytical methods. An FDA clinical pharmacology review documented a bioanalytical assay for multiple analytes, including Betamethasone 17-propionate (B17P), where Betamethasone 17-propionate-d5 was explicitly used as the internal standard to ensure the reliability of the pharmacokinetic data. fda.gov The use of the stable isotope-labeled standard is crucial for achieving the sensitivity and specificity required to measure the low concentrations of the analyte often found in plasma samples. fda.gov Therefore, this compound is a vital research tool, enabling the accurate evaluation of drug delivery, metabolism, and exposure.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Alternate Names (11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; Betamethasone 17α-Propionate-d5 scbt.compharmaffiliates.com
Molecular Formula C₂₅H₂₈D₅FO₆ scbt.comlgcstandards.com
Molecular Weight 453.56 scbt.comlgcstandards.com
Isotope Label Deuterium (d5) lgcstandards.com
Appearance White Solid pharmaffiliates.com
Primary Application Labeled degradation product of Betamethasone; Glucocorticoid research pharmaffiliates.comlgcstandards.com

Table 2: Research Applications of this compound

Research AreaSpecific UseFinding/RationaleSource
Pharmacokinetics (PK) Internal standard in bioanalytical assays for regulatory submission.Used for the accurate quantification of Betamethasone 17-propionate (B17P) in human plasma to support systemic safety studies. fda.gov
Drug Delivery / Dermal Penetration Internal standard for quantifying metabolite levels in skin.Enabled the comparison of skin deposition of Betamethasone 17-propionate from different topical formulations using LC-MS analysis. nih.gov
Analytical Chemistry Internal standard for liquid chromatography and mass spectrometry.Improves the accuracy and precision of quantifying Betamethasone 17-propionate in biological samples. veeprho.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₅H₂₈D₅FO₆ B1152108 Betamethasone-17-propionate-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₅H₂₈D₅FO₆

Molecular Weight

453.56

Synonyms

11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5;  Betamethasone 17α-Propionate-d5; 

Origin of Product

United States

Synthesis and Derivatization of Betamethasone 17 Propionate D5

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the propionate (B1217596) moiety of betamethasone (B1666872) at the 17-position is a key synthetic challenge. The primary strategies involve either the use of pre-deuterated building blocks or isotopic exchange reactions on the final molecule or its precursors.

Isotopic Exchange Reactions

Isotopic exchange reactions offer a direct method for deuterium incorporation. This can involve the exchange of protons for deuterons in the presence of a deuterium source, such as deuterium oxide (D₂O), under specific catalytic conditions. For the propionate group, this would typically involve enolizable protons alpha to the carbonyl group. However, achieving selective exchange on the propionate side chain without affecting the complex steroid core can be challenging and may lead to a mixture of isotopologues. The reaction conditions, including temperature, catalyst, and reaction time, must be carefully optimized to maximize deuterium incorporation at the desired positions while maintaining the structural integrity of the betamethasone molecule.

Use of Deuterated Reagents

A more controlled and widely employed strategy is the use of deuterated reagents in the synthesis. For Betamethasone-17-propionate-d5, this involves the esterification of the 17-hydroxyl group of betamethasone with a deuterated propionylating agent. The most common reagent for this purpose is deuterated propionic anhydride (B1165640) or propionyl chloride, where the ethyl group is fully or partially deuterated. This approach ensures that the deuterium atoms are located specifically within the propionate group, providing a well-defined labeled compound. The synthesis of the deuterated propionylating agent itself is a crucial preliminary step, often achieved through reduction of a suitable precursor with a deuterium source.

Methodological Approaches to Synthesis

The synthesis of this compound requires careful consideration of the reactivity of the various functional groups present in the betamethasone molecule.

Purification Techniques for Deuterated Analogs

Following the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially isotopologues with varying degrees of deuteration. Purification is essential to isolate this compound with high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of steroid derivatives. A reversed-phase HPLC method, utilizing a C18 column and a suitable mobile phase gradient (e.g., acetonitrile (B52724)/water), can effectively separate the target compound from impurities. The fractions containing the pure deuterated product are collected, and the solvent is removed to yield the final, purified compound.

Characterization of Isotopic Enrichment and Purity

The final step in the process is the thorough characterization of the synthesized this compound to confirm its identity, and to determine its chemical and isotopic purity.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment. By comparing the mass-to-charge ratio (m/z) of the molecular ion of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR spectroscopy can confirm the absence of signals corresponding to the protons that have been replaced by deuterium in the propionate group. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule and can be used to confirm that the steroid core remains unaltered during the synthesis.

The following tables summarize the key characterization data for this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₅H₂₈D₅FO₆
Molecular Weight 453.56 g/mol
Ionization Mode Electrospray Ionization (ESI)
Expected [M+H]⁺ (m/z) 454.26
Expected [M+Na]⁺ (m/z) 476.24

Note: The expected m/z values are calculated based on the monoisotopic masses of the constituent elements and deuterium.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-1 7.2 - 7.4d
H-2 6.2 - 6.4d
H-4 6.0 - 6.2s
H-6 2.3 - 2.5m
H-11 4.1 - 4.3m
H-16 2.8 - 3.0m
H-21 4.2 - 4.4d
Propionate-CH₂- --Signal absent due to deuteration
Propionate-CH₃- --Signal absent due to deuteration

Note: Predicted chemical shifts are based on the known spectrum of Betamethasone and its derivatives. The absence of signals for the propionate ethyl group protons is a key indicator of successful deuteration.

Advanced Spectroscopic Methods for Deuterium Confirmation

The successful synthesis of an isotopically labeled compound necessitates rigorous verification to confirm that the deuterium atoms are present and correctly located within the molecular structure. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) is a powerful technique for verifying deuterium labeling. In ¹H-NMR, signals correspond to hydrogen atoms in the molecule. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H-NMR spectrum will disappear or be significantly reduced. For this compound, the deuterium atoms are located on the propionate group. Therefore, analysis via ¹H-NMR would confirm the absence of proton signals from the ethyl group of the propionate moiety, while the characteristic signals from the rest of the betamethasone steroid structure would remain, confirming the specific location of the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecule. Since a deuterium atom is approximately twice as heavy as a hydrogen atom, the molecular weight of this compound will be higher than its non-labeled counterpart. Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the molecular ion peak. Analysis of deuterated Betamethasone-17-propionate has shown the presence of various deuterated forms (D3, D4, and D5), which can be identified by their distinct mass peaks. This allows for the confirmation of the presence and distribution of the deuterium isotopes within the sample batch.

Table 1: Illustrative Mass Spectrometry Data for Deuterated Betamethasone-17-propionate

Isotopic FormExpected Mass ShiftExample Observed m/z [M+H]⁺
D3 Form+3 amu452.25
D4 Form+4 amu453.24
D5 Form+5 amu454.26

Chromatographic Purity Assessment of Labeled Compounds

Ensuring the chemical purity of this compound is critical, especially for its use as an internal standard where contaminants could interfere with analytical measurements. nih.gov High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for separating a target compound from any impurities, including starting materials, by-products from the synthesis, or degradation products. nih.govresearchgate.net A validated, stability-indicating HPLC method can accurately quantify the purity of Betamethasone-17-propionate. The method typically involves a reversed-phase column and a gradient elution system to achieve optimal separation of all components. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks. For high-quality reference materials, purity levels are often expected to be above 98%.

Research on related compounds like betamethasone dipropionate outlines detailed HPLC methods that are capable of separating it from impurities, including the 17-propionate and 21-propionate forms. nih.gov These methods provide a strong basis for the purity assessment of the deuterated analogue.

Table 2: Example of HPLC Conditions for Analysis of Betamethasone and Related Substances

ParameterCondition
ColumnAltima C18 (250×4.6 mm, 5 μm)
Mobile Phase AWater: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v)
Mobile Phase BAcetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v)
Flow Rate1.0 ml/min
Column Temperature50°C
Detection Wavelength240 nm
Injection Volume20 μl

This table is based on a method developed for betamethasone dipropionate and its related substances, which would be applicable for assessing the purity of this compound. nih.gov

The use of deuterated steroids as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses further underscores the necessity of high purity. nih.govnih.govmdpi.comlumiprobe.com Any impurities could co-elute with other analytes and compromise the accuracy of the quantification. nih.govnih.gov

Advanced Analytical Method Development and Validation for Betamethasone 17 Propionate D5

Role as an Internal Standard in Quantitative Analysis

Betamethasone-17-propionate-d5 is the deuterium-labeled form of Betamethasone-17-propionate. medchemexpress.com In quantitative analytical chemistry, particularly in methods involving mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. clearsynth.comstable-isotopes.com An internal standard is a substance with properties similar to the analyte that is added in a known quantity to samples, calibrators, and controls. scioninstruments.comfiveable.me Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to final detection. scioninstruments.comtexilajournal.com

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. scispace.comnih.gov Because it is nearly identical chemically and physically to the unlabeled analyte (the compound of interest), it behaves similarly during extraction, chromatography, and ionization. scioninstruments.commedchemexpress.com This close similarity allows it to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. clearsynth.comtexilajournal.comscispace.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.comwisdomlib.org

Stable Isotope Dilution (SID) is a powerful analytical technique used for the precise quantification of compounds, pairing the specificity of mass spectrometry with the accuracy of isotope dilution. fiveable.mewikipedia.org The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample containing the unlabeled native analyte. fiveable.mewikipedia.orgosti.gov This isotopically enriched standard acts as a spike. osti.govrsc.org

After the addition of the standard, the sample is homogenized to ensure complete mixing and isotopic equilibrium. osti.govrsc.org The sample then undergoes preparation and analysis, typically by a chromatographic method coupled with mass spectrometry (e.g., LC-MS). nih.gov The mass spectrometer distinguishes between the native analyte and the heavier isotope-labeled internal standard based on their mass-to-charge (m/z) ratio difference. scioninstruments.com

The key to the method's accuracy is that any sample loss or variation during the analytical procedure affects both the analyte and the internal standard equally. fiveable.me Therefore, the ratio of the signals from the native analyte to the isotope-labeled standard remains constant. scispace.com By measuring this final isotope ratio in the mixture and knowing the initial amount of the added standard, the original concentration of the native analyte in the sample can be calculated with high precision and accuracy. osti.govrsc.org This method effectively corrects for matrix effects and variations in analyte recovery, which are common challenges in complex samples. fiveable.me

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for quantifying compounds in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.netnih.gov In these matrices, endogenous substances can interfere with the analysis, causing ion suppression or enhancement, which can significantly impact the accuracy of quantification. scioninstruments.comtexilajournal.com The use of this compound as an internal standard in LC-MS/MS methods is crucial for mitigating these matrix effects when measuring its unlabeled counterpart. texilajournal.comunipd.it

In a typical workflow, this compound is added to the biological sample (e.g., human plasma) before sample preparation, which often involves protein precipitation or liquid-liquid extraction. nih.govnih.govscielo.br During the subsequent LC separation, the deuterated standard co-elutes with the unlabeled Betamethasone-17-propionate, meaning they exit the chromatography column at nearly the same time. texilajournal.com As they enter the mass spectrometer, they are ionized and distinguished by their different masses. The instrument is set to monitor specific mass transitions for both the analyte and the internal standard, providing a high degree of selectivity. nih.gov

This approach has been successfully applied to pharmacokinetic studies of betamethasone (B1666872) and its esters in human plasma and for the analysis of various corticosteroids in urine for doping control and clinical chemistry. researchgate.netnih.govnih.govunito.it The stable isotope dilution LC-MS/MS method allows for the establishment of robust and reliable analytical procedures with low limits of quantification (LOQ), often in the low ng/mL or even pg/mL range. nih.govnih.gov

Table 1: Example of LC-MS/MS Method Parameters for Corticosteroid Analysis in Biological Fluid

ParameterDescription
Sample Type Human Plasma, Urine nih.govnih.gov
Sample Preparation Liquid-liquid extraction with ether-cyclohexane or dilute-and-shoot nih.govunito.it
Internal Standard Stable isotope-labeled analog (e.g., this compound)
Chromatography Reversed-phase liquid chromatography (LC) nih.gov
Column C18 column (e.g., 150 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase Gradient or isocratic elution with methanol/water or acetonitrile (B52724)/water mixtures nih.govnih.gov
Ionization Electrospray Ionization (ESI), positive or negative mode nih.govnih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov

Chromatographic Techniques in Analytical Research

Chromatography is an essential step in the analysis of Betamethasone-17-propionate, serving to separate it from other related compounds, metabolites, and matrix components before detection. nih.gov The choice of chromatographic technique is critical for achieving the necessary resolution, sensitivity, and speed for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids, including Betamethasone-17-propionate and its related substances. nih.govresearchgate.net Reversed-phase HPLC is the most common mode used, typically employing a C18 or C8 stationary phase. nih.govnih.govmtc-usa.com These columns effectively separate moderately polar compounds like corticosteroids based on their hydrophobicity.

The mobile phase in these methods usually consists of a mixture of water with an organic modifier such as acetonitrile or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities, including betamethasone esters and their potential degradation products. nih.govnih.gov For instance, a gradient method was developed to separate betamethasone dipropionate from related substances like betamethasone-17-propionate and betamethasone-21-propionate. nih.govresearchgate.net Detection is commonly performed using UV absorbance, typically around 240-254 nm, where corticosteroids exhibit a chromophore. nih.govmtc-usa.comnih.gov When coupled with mass spectrometry, this compound would be expected to have a retention time nearly identical to its unlabeled analog under these HPLC conditions, allowing for its use as an effective internal standard. scispace.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. nih.gov This technology results in markedly improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov

UPLC methods have been successfully developed for the determination of betamethasone and its metabolites in various formulations and biological samples. nih.govsemanticscholar.org For example, a UPLC-MS/MS method was validated for the simultaneous determination of betamethasone dipropionate, betamethasone, betamethasone-17-propionate, and betamethasone-21-propionate in human plasma. nih.gov The enhanced efficiency of UPLC allows for faster separations without sacrificing the quality of the chromatographic resolution. semanticscholar.org This speed is particularly advantageous in high-throughput environments, such as in clinical or pharmaceutical quality control laboratories. The principles of using this compound as an internal standard are directly transferable from HPLC to UPLC systems, where it provides the same benefits of improved accuracy and precision in quantification.

Table 2: Comparison of Typical HPLC and UPLC Parameters

ParameterHPLCUPLC
Column Particle Size 3-5 µm nih.govnih.gov< 2 µm nih.govsemanticscholar.org
Typical Column Dimensions 4.6 mm x 150/250 mm nih.govnih.gov2.1 mm x 50/100 mm nih.govsemanticscholar.org
Operating Pressure Lower (< 6,000 psi)Higher (> 15,000 psi)
Analysis Time Longer nih.govShorter nih.gov
Resolution GoodExcellent nih.gov
Sensitivity StandardHigher nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled selectivity and sensitivity for the detection and quantification of Betamethasone-17-propionate. nih.govnih.gov Electrospray ionization (ESI) is a commonly used technique to generate ions from the corticosteroid molecules eluting from the LC column. nih.govnih.gov Analysis is often performed in positive ion mode, where protonated molecules [M+H]+ are formed and detected. scielo.brnih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]+ ion of Betamethasone-17-propionate) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. This process creates a highly specific mass transition that minimizes interference from other co-eluting compounds. researchgate.net

For this compound, a distinct MRM transition is monitored. The precursor ion will be 5 daltons heavier than the unlabeled analyte, and its product ions will also reflect this mass shift. By monitoring one transition for the analyte and a separate one for the internal standard, the instrument can simultaneously quantify both compounds. scielo.br The ratio of the peak areas from these two MRM chromatograms is then used to calculate the concentration of the analyte in the original sample. nih.gov Studies on related betamethasone esters have identified specific fragmentation pathways, such as the loss of water and hydrogen fluoride (B91410), which are useful in defining these specific and sensitive MRM transitions. nih.govdshs-koeln.de

Table 3: Illustrative MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Betamethasone-17-propionate449.2393.2Illustrative transition based on [M+H]+ and fragmentation. Actual values may vary based on instrument and conditions. dshs-koeln.de
This compound454.2398.2Hypothetical transition assuming the deuterium (B1214612) label is stable on the propionate (B1217596) group and does not alter the primary fragmentation pathway.
Betamethasone393.3373.2Example transition reported in literature for the parent compound. scielo.brresearchgate.net

Tandem Mass Spectrometry (MS/MS) Parameters Optimization

The optimization of tandem mass spectrometry (MS/MS) parameters is a foundational step in developing a selective and sensitive quantitative method. This process involves the fine-tuning of instrument settings to achieve the best possible signal for the analyte of interest. For corticosteroids like betamethasone and its esters, this typically involves optimizing the precursor ion selection, collision energy for fragmentation, and the selection of specific product ions for monitoring. nih.gov

In data-dependent acquisition (DDA) mode, several parameters are crucial for maximizing the quality and quantity of MS/MS spectra, including mass resolution, RF level, signal intensity threshold, and collision energy. nih.gov For betamethasone-related compounds, differentiation between epimers, such as betamethasone and dexamethasone, can be achieved by observing the relative abundance of specific fragment ions. For instance, betamethasone compounds can be distinguished by the relative abundance of their m/z 279 ion in positive electrospray tandem mass spectra. nih.govresearchgate.net The optimization process ensures that the transition from the precursor ion to the product ion is highly specific and efficient, which is essential for minimizing background noise and enhancing detection limits.

Table 1: Illustrative MS/MS Parameters for Betamethasone Analogues

Parameter Setting Purpose
Precursor Ion (Q1) Specific m/z Selects the molecule of interest to pass into the collision cell.
Collision Energy (CE) Optimized Voltage (eV) Provides sufficient energy to fragment the precursor ion into characteristic product ions.
Product Ion (Q3) Specific m/z Monitors a specific fragment ion, ensuring high selectivity for the analyte.

Ionization Techniques for this compound

The choice of ionization technique is critical for converting the neutral analyte molecules from the chromatographic eluent into gas-phase ions suitable for mass spectrometric analysis. For compounds like betamethasone-17-propionate, electrospray ionization (ESI) is the most commonly employed technique due to its soft ionization nature, which typically results in a prominent protonated molecule [M+H]+ or other adducts with minimal in-source fragmentation. nih.gov

Both positive and negative ESI modes can be utilized. A study determining betamethasone and betamethasone 17-monopropionate in human plasma utilized a liquid chromatography-positive/negative electrospray ionization tandem mass spectrometric (LC-ESI(+/-)-MS-MS) method. nih.gov The selection between positive and negative ion modes depends on the specific compound's ability to accept or lose a proton, which influences ionization efficiency and, consequently, method sensitivity. The development of a reversed-phase high-performance liquid chromatography/electrospray ionisation mass spectrometry (HPLC/ESI-MS) method has been successful in differentiating various betamethasone esterification products. nih.govresearchgate.net

Method Validation for Research Applications

Method validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. mdpi.com As per guidelines from bodies like the International Conference on Harmonisation (ICH), validation involves demonstrating specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Evaluation of Linearity and Calibration Range

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For betamethasone and its related substances, methods have been shown to be linear over specific ranges with high correlation coefficients (r²), typically greater than 0.999. nih.govnih.govresearchgate.net For example, one validated HPLC method demonstrated linearity for betamethasone-17-propionate and other related substances from 0.07 µg/mL up to 200% of the individual impurity specification limits, with regression coefficients in the range of 0.9991-0.9999. nih.gov Another study on betamethasone 17-monopropionate showed linearity in the calibration curve over the range of 0.050-50 ng/ml. nih.gov

Table 2: Linearity and Calibration Range for Betamethasone Esters

Compound Linearity Range Correlation Coefficient (r²)
Betamethasone 17-propionate 0.07 µg/mL - 2.0 µg/mL 0.9991 - 0.9999
Betamethasone 17-monopropionate 0.050 ng/mL - 50 ng/mL >0.99

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov

These limits are crucial for determining trace amounts of substances. For betamethasone dipropionate and its related substances, including betamethasone-17-propionate, one method found the LOD and LOQ to be 0.02 µg/ml and 0.07 µg/ml, respectively. nih.govnih.gov Another analysis determined the LOD and LOQ for betamethasone dipropionate to be 0.008 µg/ml and 0.024 µg/ml. researchgate.net These values indicate the high sensitivity of modern chromatographic methods.

Table 3: Detection and Quantification Limits

Method Analyte LOD LOQ
HPLC Betamethasone 17-propionate 0.02 µg/mL 0.07 µg/mL
RP-HPLC Betamethasone Dipropionate 0.008 µg/mL 0.024 µg/mL

Assessment of Analytical Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (%RSD). nih.gov

Validation studies for betamethasone compounds consistently demonstrate high accuracy and precision. For instance, recovery values for related impurities of betamethasone dipropionate were found to be in the range of 98-102%, which is well within the common acceptance criteria of 90-110%. nih.gov Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For betamethasone 17-monopropionate, the intra-run and inter-run relative standard deviations were reported to be less than 7.9% and 12.3%, respectively. nih.gov Another study showed %RSD values for repeatability and intermediate precision for betamethasone valerate (B167501) to be in the ranges of 0.04%–2.04% and 0.41%–4.93%, respectively. tci-thaijo.org

Table 4: Accuracy and Precision Data for Betamethasone Analogues

Analyte Accuracy (% Recovery) Precision (% RSD) - Intra-day Precision (% RSD) - Inter-day
Betamethasone Related Impurities 98 - 102 Not Specified Not Specified
Betamethasone 17-monopropionate 83.6 - 85.3 < 7.9 < 12.3

Matrix Effect Evaluation and Compensation Strategies

When analyzing samples from complex biological or formulation matrices, other components in the matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This is known as the matrix effect. Evaluating this effect is a critical part of method validation for LC-MS/MS assays. electronicsandbooks.com

The specificity of a method can be established by analyzing the analyte in the presence of potential impurities and the formulation matrix. nih.gov To quantify the matrix effect, the response of an analyte in a post-extraction spiked sample is compared to the response of a pure standard solution. electronicsandbooks.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement affecting both molecules is canceled out, leading to more accurate and reliable quantification.

Stability Studies of Analyte in Research Samples

The stability of an analyte in biological matrices is a critical parameter in the validation of any bioanalytical method. For this compound, which serves as an internal standard in quantitative bioanalysis, ensuring its stability under various storage and handling conditions is paramount to guarantee the accuracy and reliability of the analytical results. Stability studies are designed to evaluate the integrity of the analyte over time and under different environmental stresses that samples may encounter from collection to analysis. These studies typically include freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.

While specific stability data for the deuterated compound this compound is not extensively published, the stability of the non-deuterated analyte, Betamethasone-17-propionate, has been established in human plasma as part of bioanalytical method validation submitted to regulatory agencies. fda.gov It is a standard practice in bioanalytical method development that the stability of a deuterated internal standard is assessed and expected to parallel that of the parent analyte. Therefore, the stability data for Betamethasone-17-propionate provides a strong indication of the expected stability for this compound.

Freeze-Thaw Stability

Research samples are often subjected to multiple freeze-thaw cycles before analysis. It is essential to demonstrate that the analyte is stable under these conditions. For Betamethasone-17-propionate, stability has been confirmed for up to four cycles of freezing at -80°C and thawing. fda.gov This suggests that this compound is also expected to be stable under similar conditions, ensuring that repeated access to the samples does not compromise their integrity.

ConditionNumber of CyclesStorage TemperatureStability Assessment
Freeze-Thaw Cycles4-80°CStable

Short-Term (Benchtop) Stability

During routine laboratory procedures, samples may be left at room temperature on the benchtop for certain periods. Short-term stability studies are conducted to evaluate the analyte's stability under these conditions. In the case of Betamethasone-17-propionate in human plasma, benchtop stability has been established for at least 2 hours at room temperature. fda.gov This indicates that this compound is likely to remain stable during the typical duration of sample preparation and handling prior to analysis.

ConditionDurationStorage TemperatureStability Assessment
Benchtop Stability2 hoursRoom TemperatureStable

Long-Term Stability

For studies where samples are stored for an extended period before analysis, long-term stability must be evaluated. This is crucial for ensuring that the analyte concentration does not change significantly over time, which could lead to erroneous results. The long-term stability of Betamethasone-17-propionate in human plasma has been demonstrated for 1435 days (approximately 3.9 years) at -80°C and for 218 days at -20°C. fda.gov This extensive stability profile at ultra-low and standard freezer temperatures suggests that this compound is also stable for long-term storage, providing flexibility in the scheduling of sample analysis for large-scale research projects.

ConditionDurationStorage TemperatureStability Assessment
Long-Term Storage1435 days-80°CStable
Long-Term Storage218 days-20°CStable

Application of Betamethasone 17 Propionate D5 in Pharmacokinetic and Metabolism Research

In Vitro Metabolism Studies

In vitro methodologies are fundamental in elucidating the metabolic pathways of corticosteroids. These studies, often utilizing subcellular fractions, provide a controlled environment to investigate enzymatic processes without the complexities of a whole organism.

Hepatic Microsomal Metabolism Research

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com Research has demonstrated that betamethasone (B1666872) can influence the activity of these enzymes. For instance, studies have characterized the activation of hepatic microsomal hydroxylation by betamethasone. nih.gov While specific data on Betamethasone-17-propionate-d5 in this context is limited, the metabolism of the parent compound, betamethasone, is known to be influenced by hepatic microsomal enzymes. nih.gov The liver is a primary site for the metabolism of corticosteroids. thermofisher.com In vitro studies with rat and mouse tissues, including the liver, have shown that betamethasone 17,21-dipropionate is metabolized to betamethasone 17-propionate (BMP). nih.gov

Role in Enzyme Kinetic Studies

The degradation of betamethasone esters, including the formation of betamethasone-17-propionate, has been shown to follow first-order kinetics. nih.gov The stability and degradation pathways are pH-dependent. For example, betamethasone dipropionate is most stable at a pH of 3.5-4.5. nih.gov The formation of betamethasone-17-propionate from betamethasone dipropionate increases with pH. nih.gov The use of deuterated standards like this compound is critical in such kinetic studies to accurately quantify the parent compound and its metabolites without interference from endogenous substances.

Identification of Metabolites Using Deuterated Tracers

The primary application of this compound is as an internal standard for the accurate identification and quantification of its non-labeled counterpart and other related metabolites in biological samples. medchemexpress.com Deuterium-labeled compounds are ideal tracers in drug development because their heavier isotopes allow for clear differentiation in mass spectrometry-based analyses. medchemexpress.com For instance, in studies of betamethasone 17,21-dipropionate metabolism, betamethasone 17-propionate is identified as a major metabolite. nih.govfda.gov The use of a deuterated tracer like this compound would enable precise measurement of this conversion. Research has also identified other metabolites, such as 6β-hydroxybetamethasone 17-propionate (6β-OH-BMP), further illustrating the metabolic pathways. nih.gov

Pharmacokinetic Studies in Animal Models

Animal models are indispensable for understanding the in vivo behavior of drugs, providing data on their absorption, distribution, metabolism, and excretion (ADME). nih.gov

Preclinical Disposition Studies in Rodents and Larger Mammals

Preclinical studies in animal models, such as rats and mice, are crucial for characterizing the disposition of corticosteroids. nih.gov Following intravenous administration of betamethasone 17,21-dipropionate to pregnant rats and mice, it was observed that the parent compound was rapidly cleared from the plasma, with betamethasone 17-propionate (BMP) being the main metabolite detected. nih.gov Such studies are essential for understanding the potential for maternal-fetal transfer and tissue-specific accumulation. nih.gov The use of isotopically labeled compounds like this compound in these studies allows for more accurate determination of pharmacokinetic parameters.

Absorption, Distribution, and Excretion Research in Animal Tissues

Studies investigating the absorption, distribution, and excretion of corticosteroids provide a comprehensive picture of their journey through the body. In studies with rats and mice, after the administration of betamethasone 17,21-dipropionate, betamethasone 17-propionate was found in various maternal and fetal tissues, including plasma, liver, brain, and placenta, indicating its distribution across different biological compartments. nih.gov Research in pigs using labeled betamethasone-17-valerate (B13397696) has detailed its distribution in plasma, urine, feces, and various tissues after topical application. bac-lac.gc.ca These types of studies, which often rely on radiolabeled or isotopically labeled compounds, are vital for constructing a complete pharmacokinetic profile. fao.org

Interactive Data Table: Key Pharmacokinetic and Metabolism Research Findings

Study Type Model Key Finding Reference
In Vitro MetabolismRat and Mouse TissuesBetamethasone 17,21-dipropionate is metabolized to Betamethasone 17-propionate in plasma, liver, brain, and placenta. nih.gov
Enzyme KineticsChemical Degradation StudyThe formation of Betamethasone-17-propionate from betamethasone dipropionate is pH-dependent and follows first-order kinetics. nih.gov
Metabolite IdentificationIn Vivo Animal StudyBetamethasone 17-propionate is a major metabolite of betamethasone 17,21-dipropionate. nih.govfda.gov
Preclinical DispositionPregnant Rats and MiceBetamethasone 17,21-dipropionate is rapidly cleared from plasma, with Betamethasone 17-propionate as the main metabolite. nih.gov
Tissue DistributionRats and MiceBetamethasone 17-propionate distributes to maternal and fetal plasma, liver, brain, and placenta. nih.gov
Absorption and ExcretionPigsLabeled betamethasone-17-valerate is distributed in plasma, urine, feces, and tissues following topical application. bac-lac.gc.ca

Influence of Deuterium (B1214612) Labeling on Pharmacokinetic Profiles in Animal Models

This compound is a deuterated form of betamethasone 17-propionate, where five hydrogen atoms in the propionate (B1217596) group are replaced by deuterium atoms. scbt.comlgcstandards.com This stable isotope labeling is a critical tool in pharmacokinetic research. The primary purpose of using a deuterated analog like this compound is to serve as an internal standard for the quantitative analysis of the non-labeled parent drug in biological samples. medchemexpress.commedchemexpress.com

In animal models, the pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is studied to understand its behavior in a living system. When conducting these studies for betamethasone 17-propionate, its deuterated counterpart is often used. The key principle is that the deuterium labeling does not significantly alter the pharmacokinetic properties of the molecule. medchemexpress.commedchemexpress.com Therefore, this compound is expected to have a nearly identical pharmacokinetic profile to the unlabeled drug. This allows it to be used as a reliable tracer in studies that aim to quantify the parent compound.

The use of stable isotope-labeled compounds is particularly advantageous in mass spectrometry-based analytical methods. It enables researchers to accurately differentiate between the administered drug and any endogenous or contaminating substances, leading to more precise and reliable pharmacokinetic data. While the primary role of this compound is as an internal standard, the underlying assumption is that its behavior in animal models mirrors that of the non-deuterated form, thus providing a valid basis for pharmacokinetic assessments.

Investigation of Transdermal Permeation in Ex Vivo Models

Ex vivo models, which utilize excised skin, are valuable for investigating the transdermal permeation of topical drugs like betamethasone 17-propionate. mdpi.com These models provide a bridge between in vitro experiments and in vivo studies in living organisms.

Franz diffusion cells are a standard apparatus used in ex vivo skin permeation studies. csic.esnih.gov In this setup, a section of excised human or animal skin is placed between a donor and a receptor chamber. csic.esnih.gov The drug formulation is applied to the outer surface of the skin in the donor compartment, and the receptor fluid is periodically sampled to determine the amount of drug that has permeated through the skin over time. csic.es

In these studies, this compound can be used as an internal standard to accurately quantify the amount of betamethasone 17-propionate that has penetrated the skin. This is crucial for comparing the performance of different formulations and understanding how various excipients might enhance or hinder drug delivery. For instance, research has been conducted to compare the skin deposition of betamethasone dipropionate from different formulations using Franz cell analysis. nih.govresearchgate.net While this study focused on betamethasone dipropionate, the methodology is directly applicable to studies involving betamethasone 17-propionate and its deuterated standard. The goal is often to develop formulations that can effectively deliver the drug to the target layers of the skin while minimizing systemic absorption. nih.gov

Understanding how a topical drug distributes within the various layers of the skin—the stratum corneum, epidermis, and dermis—is essential for optimizing its therapeutic effect. nih.gov After a permeation study using Franz cells, the skin tissue can be separated into these distinct layers.

The concentration of the drug in each layer can then be quantified. The use of this compound as an internal standard ensures the accuracy of these measurements. This analysis provides valuable insights into the drug's reservoir potential within the skin and helps in designing formulations that target specific dermal layers. For example, a study on betamethasone 17-valerate investigated its reservoir formation in the epidermal and dermal layers. nih.gov Similar studies with betamethasone 17-propionate, aided by its deuterated analog, would allow for a detailed understanding of its distribution profile within the skin.

Below is an illustrative data table representing hypothetical findings from a study on the distribution of a topical compound in different dermal layers.

Dermal LayerFormulation X (ng/mg of tissue)Formulation Y (ng/mg of tissue)
Stratum Corneum125.898.2
Epidermis75.388.9
Dermis35.145.6

This interactive table allows for the comparison of compound concentration across different dermal layers for two hypothetical formulations.

Impurity Profiling and Degradation Product Research Using Betamethasone 17 Propionate D5

Identification and Characterization of Related Substances

The identification and characterization of impurities and degradation products are crucial for ensuring the safety and efficacy of pharmaceutical products. Betamethasone-17-propionate-d5 serves as an invaluable tool in these analytical endeavors.

Chromatographic Separation of Impurities and Degradants

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating impurities and degradants from the main API. hec.gov.pknih.govresearchgate.net The development of a stability-indicating HPLC method is essential for resolving the API from its potential degradation products and process-related impurities. nih.govscholarsresearchlibrary.com For instance, in the analysis of betamethasone (B1666872) dipropionate, related substances such as Betamethasone-17-propionate and Betamethasone-21-propionate are key impurities that need to be monitored. nih.govresearchgate.netnih.govnih.govresearchgate.net

A typical HPLC method would utilize a C18 column with a mobile phase gradient to achieve optimal separation. lcms.cznih.gov The use of this compound as an internal standard allows for precise quantification, as it co-elutes with the analyte of interest but is distinguishable by mass spectrometry, thus correcting for any variations during sample preparation and analysis. veeprho.comkobv.de

Table 1: Chromatographic Conditions for Impurity Separation

ParameterCondition
Column C18, 250mm x 4.6mm, 5µm
Mobile Phase A Water:Acetonitrile (B52724) (250:750 v/v) lcms.cz
Mobile Phase B Acetonitrile lcms.cz
Flow Rate 1.0 - 2.5 mL/min nih.govlcms.cz
Detection UV at 254 nm lcms.cz
Column Temperature 45°C lcms.cz

Mass Spectrometric Elucidation of Impurity Structures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown impurities. nih.gov The fragmentation patterns observed in the mass spectra provide critical information about the molecular structure of the compounds. For corticosteroids like betamethasone esters, specific fragmentation pathways can help differentiate between isomers, such as the 17-propionate and 21-propionate esters. dshs-koeln.de

In the analysis of betamethasone esters, the initial loss of hydrogen fluoride (B91410) (-20 u) is a common fragmentation step. dshs-koeln.de Further fragmentation can differentiate between the 17- and 21-esters. The 21-esters typically show a significant loss of water, while the 17-esters preferentially lose the carboxylic acid group. dshs-koeln.de The use of tandem mass spectrometry (MS/MS or MSn) can further clarify these fragmentation pathways, aiding in the definitive identification of impurity structures. nih.gov this compound, with its known mass shift, serves as a crucial reference point in these complex analyses.

Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is a vital component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. nih.govnih.gov These studies involve subjecting the drug to harsh conditions such as hydrolysis, heat, oxidation, and photolysis to accelerate its decomposition.

Hydrolytic Degradation Pathway Analysis

Hydrolysis is a common degradation pathway for ester-containing drugs like betamethasone propionate (B1217596). hec.gov.pk Studies have shown that the degradation of betamethasone dipropionate is influenced by pH. nih.govresearchgate.net Under hydrolytic stress, betamethasone dipropionate can degrade to form Betamethasone-17-propionate and Betamethasone-21-propionate. nih.govresearchgate.netnih.govresearchgate.net

The degradation often proceeds through the migration of the ester group from the C17 to the C21 position, followed by hydrolysis to betamethasone alcohol. hec.gov.pknih.gov The formation of these degradation products is pH-dependent, with different products being favored at different pH levels. nih.gov this compound can be used as a labeled standard to trace and quantify the formation of the corresponding non-labeled degradation product during these studies. kobv.de

Thermal Degradation Studies

Elevated temperatures can also induce the degradation of betamethasone esters. nih.govresearchgate.net Thermal degradation studies of betamethasone dipropionate have shown the formation of Betamethasone-17-propionate, Betamethasone-21-propionate, and betamethasone alcohol. hec.gov.pknih.govresearchgate.netnih.govresearchgate.net The kinetics of this degradation often follow first-order reactions. nih.govnih.gov The stability of these esters is also influenced by the solvent polarity. nih.govnih.gov

Table 2: Major Thermal Degradation Products of Betamethasone Dipropionate

Parent CompoundDegradation Products
Betamethasone DipropionateBetamethasone-17-propionate nih.govresearchgate.netnih.govresearchgate.net
Betamethasone-21-propionate nih.govresearchgate.netnih.govresearchgate.net
Betamethasone Alcohol nih.govresearchgate.netnih.govresearchgate.net

Application as a Labeled Degradation Product Standard

This compound is commercially available as a labeled degradation product of betamethasone. pharmaffiliates.comlgcstandards.compharmaffiliates.comgbwol.comlgcstandards.com Its primary application in pharmaceutical analysis is as an internal standard for the quantification of Betamethasone-17-propionate, a known impurity and degradation product of betamethasone dipropionate. kobv.depharmaffiliates.com The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing for its differentiation from the non-labeled analyte. This is particularly useful in complex matrices where co-elution can occur. By adding a known amount of the labeled standard to a sample, any loss of the analyte during sample preparation can be corrected for, leading to more accurate and precise quantification. veeprho.comkobv.de

Quality Control and Reference Standard Applications in Pharmaceutical Research

Development of Analytical Reference Standards

The development of Betamethasone-17-propionate-d5 as an analytical reference standard is a meticulous process designed to ensure its suitability for quantitative analysis. As a stable isotope-labeled compound, it serves as an ideal internal standard in analytical methodologies, particularly for chromatographic and mass spectrometric assays. lumiprobe.commedchemexpress.com

The primary application of labeled Betamethasone (B1666872), such as this compound, is as an internal standard for the quantification of Betamethasone by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). stable-isotopes.com The development process involves several critical stages:

Synthesis and Purification: The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the propionate (B1217596) moiety of the betamethasone molecule. Following synthesis, the compound undergoes rigorous purification to remove any unlabelled material, isomers, or other impurities that could interfere with its function as a reference standard.

Structural Confirmation: Extensive analytical characterization is performed to confirm the chemical structure and the precise location of the deuterium labels. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the molecular structure and isotopic enrichment.

Purity Assessment: The purity of the reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a common technique used to determine the chemical purity of the standard. A high degree of purity is essential to ensure accurate quantification in analytical assays. For instance, a certificate of analysis for a similar compound, Betamethasone-17-propionate-d4, indicates a purity of 98.8% by HPLC. esschemco.com

Table 1: Typical Analytical Specifications for a Betamethasone-17-propionate Isotope-Labeled Reference Standard

ParameterSpecificationMethod
Chemical Purity >98%HPLC
Isotopic Purity >98% atom DMass Spectrometry
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection

This table is illustrative and based on typical data for isotopically labeled steroid reference standards.

Compliance and Traceability in Research Methodologies

The use of this compound as a reference standard necessitates strict adherence to compliance and traceability requirements to ensure the validity of research findings. Regulatory bodies and quality management systems require that reference standards be well-characterized and their traceability to higher-order standards, if available, be documented.

Compliance: Adherence to regulatory guidelines for the production and handling of reference materials is crucial. This includes comprehensive documentation, such as a Certificate of Analysis (CoA), which provides detailed information about the standard's identity, purity, and characterization. The CoA serves as a key document for laboratory audits and regulatory submissions.

Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For reference standards like this compound, traceability is established through:

Characterization: Thorough characterization using validated analytical methods provides confidence in the material's identity and purity.

Calibration: In quantitative analyses, the response of the analyte is compared to the response of the isotopically labeled internal standard. The known concentration of the reference standard allows for accurate determination of the analyte's concentration.

Documentation: Maintaining detailed records of the synthesis, purification, characterization, and handling of the reference standard is essential for establishing an unbroken chain of traceability.

Long-Term Stability Assessment of Reference Materials

The long-term stability of a reference material is a critical attribute that ensures its suitability for its intended use over a defined period. Stability studies are conducted to evaluate how the quality of the reference standard varies over time under the influence of various environmental factors such as temperature and humidity. While specific long-term stability data for this compound is not extensively published, valuable insights can be drawn from studies on closely related, non-deuterated betamethasone esters.

Studies on betamethasone dipropionate and betamethasone-17-valerate (B13397696) have identified the primary degradation pathways, which are relevant to understanding the potential stability of this compound. nih.gov The major degradation reactions for these esters include ester group migration and hydrolysis. nih.gov

For instance, the thermal degradation of betamethasone dipropionate results in the formation of several degradation products, including betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.gov The degradation of betamethasone esters has been shown to follow first-order kinetics. nih.gov

Table 2: Major Degradation Products of Betamethasone Dipropionate

Degradation ProductFormation Pathway
Betamethasone-17-propionate Deacylation at C21
Betamethasone-21-propionate Interconversion from 17-propionate
Betamethasone alcohol Hydrolysis of the propionate esters

Source: Adapted from kinetics of thermal degradation studies of betamethasone esters. nih.gov

Stability studies for betamethasone esters are often conducted under accelerated conditions (e.g., elevated temperatures) to predict the long-term stability at recommended storage conditions. researchgate.net A certificate of analysis for Betamethasone-17-propionate-d4 suggests long-term storage at -18°C in a dry place away from direct sunlight to maintain its integrity. esschemco.com This indicates that, like other betamethasone esters, the deuterated analog is susceptible to degradation and requires controlled storage conditions to ensure its long-term stability as a reference material.

The stability of betamethasone esters is also influenced by pH, with maximum stability for betamethasone dipropionate observed in the pH range of 3.5-4.5. nih.gov This information is crucial when developing and validating analytical methods that involve aqueous solutions of the reference standard.

Future Research Directions and Methodological Advancements

Emerging Technologies for Enhanced Analysis

The precise quantification of steroids like Betamethasone (B1666872) 17-propionate from biological samples presents significant challenges due to their low concentrations and the presence of interfering substances. rsc.org Future advancements in analytical technology are crucial for overcoming these hurdles.

High-precision isotope ratio measurements using techniques such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are vital for distinguishing between endogenous and exogenous steroids, a cornerstone of anti-doping analysis. rsc.org However, the effectiveness of GC-IRMS is highly dependent on the purity of the sample. rsc.org Therefore, a key area of future research lies in the development of more sophisticated sample preparation and purification techniques to improve the separation of target steroids from coexisting interferents in matrices like blood and urine. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for developing sensitive and specific clinical diagnostic assays for steroid analysis. unige.chsigmaaldrich.com The use of SIL standards, including deuterated and ¹³C-labeled compounds, is integral to these methods for the simultaneous quantification of steroid patterns in human biofluids. sigmaaldrich.com An emerging approach is the use of an internal calibration (IC) methodology with a single SIL standard, which has shown satisfactory precision and trueness in quantifying endogenous steroids and could be applied to compounds like Betamethasone-17-propionate-d5. unige.ch This one-point calibration method can be enhanced by monitoring multiple naturally occurring isotopologue transitions, which provides additional regression points and improves accuracy, especially at low concentrations. unige.ch

Furthermore, flow injection analysis-tandem mass spectrometry (FIA-MS/MS) combined with stable isotope labeling offers a high-throughput screening method. nih.gov This technique, which can involve monitoring both positive proton adduct ions and negative chloride adduct ions, significantly enhances specificity and detection sensitivity. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for Steroid Analysis

TechniquePrimary ApplicationKey AdvantageReference
GC-IRMSDistinguishing endogenous vs. exogenous steroids (anti-doping)High-precision carbon isotope ratio measurement rsc.org
LC-MS/MSClinical diagnostics and simultaneous quantification of steroid panelsHigh sensitivity and specificity, widely used for complex biofluids unige.chsigmaaldrich.com
SIL-FIA-MS/MSHigh-throughput screening of steroid adulterantsRapid analysis and improved detection sensitivity through derivatization nih.gov

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry is an increasingly powerful tool for predicting the properties and behavior of steroid molecules, reducing the need for time- and resource-intensive experiments. nih.govresearchgate.net Integrating computational models into the study of labeled steroids like this compound can provide significant insights.

One major application is the prediction of molecular properties and interactions. For instance, quantitative structure-activity relationship (QSAR) models, such as those developed using Partial Least Squares (PLS) regression, can correlate the physicochemical and structural properties of steroids with their biological activity, like skin permeability. researchgate.netmdpi.com By using molecular descriptors (e.g., logP, logD, Polar Surface Area), these models can predict the permeability of new steroid candidates, thereby streamlining formulation development. researchgate.net

Density functional theory (DFT) is another computational approach used to predict the environmental transformation products of steroids. nih.govacs.org Studies have successfully used DFT to model the reaction of steroids with disinfectants like chlorine, predicting the formation of chlorinated derivatives. nih.govacs.org This predictive capability is crucial for assessing the environmental fate and potential risks of potent synthetic steroids. nih.gov While these models provide a strong baseline prediction, their accuracy can be affected by factors like the presence of specific substituents on the steroid structure. nih.govacs.org

Future research will likely focus on refining these computational models to improve their predictive accuracy. This includes incorporating protein flexibility into target screening libraries and using explicit water molecules in reaction modeling to achieve more accurate energetics. acs.orgnih.gov Building comprehensive, manually curated, steroids-specific protein libraries for inverse docking can also reduce false positives and lead to more precise identification of potential biological targets for steroids. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Betamethasone-17-propionate-d5, and how is deuterium incorporation validated?

  • Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., C-17 propionate group) via catalytic deuteration or exchange reactions. Characterization relies on high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., +5 Da shift) and NMR spectroscopy (e.g., disappearance of proton signals at deuterated sites). Isotopic purity (>95%) is validated using HPLC coupled with UV or MS detection to resolve isotopic peaks .

Q. Which analytical techniques are recommended to assess the isotopic and chemical purity of this compound?

  • Methodological Answer :

  • Isotopic Purity : Use LC-MS with a high-resolution mass analyzer to distinguish isotopic clusters and quantify deuterium enrichment.
  • Chemical Purity : Employ reverse-phase HPLC with UV detection (e.g., 240 nm for corticosteroids) and compare retention times against non-deuterated standards. Pharmacopeial guidelines (e.g., USP/EP) for related corticosteroids can be adapted for method validation .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. For solubility in experimental setups, use freshly prepared solutions in DMSO (primary solvent) or ethanol, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What experimental designs are used to evaluate the isotopic effect of deuterium on this compound’s glucocorticoid receptor binding affinity?

  • Methodological Answer : Conduct competitive binding assays using human glucocorticoid receptor (GR) isoforms. Compare IC₅₀ values between deuterated and non-deuterated forms under standardized conditions (pH, temperature). Use radiolabeled ligands (e.g., [³H]-dexamethasone) and validate results with molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and conformational stability .

Q. How can researchers reconcile discrepancies in metabolic half-life data between this compound and its parent compound in in vivo models?

  • Methodological Answer : Perform pharmacokinetic (PK) studies in rodent models with matched dosing regimens. Use LC-MS/MS to quantify plasma concentrations and calculate parameters like AUC and t₁/₂. Control for variables such as cytochrome P450 activity (via enzyme inhibition assays) and tissue distribution (using autoradiography). Cross-validate findings with in vitro hepatocyte models to isolate isotopic effects on metabolism .

Q. What strategies mitigate signal interference when using this compound as an internal standard (IS) in bioanalytical assays?

  • Methodological Answer : Optimize chromatographic separation (e.g., UPLC with C18 columns) to resolve IS from endogenous analytes. Use deuterium-specific MRM transitions in MS detection (e.g., m/z 521 → 343 for d5 vs. 516 → 338 for non-deuterated). Validate method specificity via spike-and-recovery experiments in biological matrices (plasma, tissue homogenates) .

Q. How do researchers validate the absence of kinetic isotope effects (KIEs) in enzymatic degradation studies of this compound?

  • Methodological Answer : Compare reaction rates (kₐₜₜ/Kₘ) between deuterated and non-deuterated forms using purified enzymes (e.g., esterases). Apply Michaelis-Menten kinetics and Arrhenius plots to detect KIEs. Use isotope ratio mass spectrometry (IRMS) to track deuterium retention in metabolites, ensuring isotopic labeling does not alter degradation pathways .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer :

  • Synthesis : Document deuterium source (e.g., D₂O, deuterated reagents) and reaction conditions (temperature, catalyst loading).
  • Characterization : Share raw spectral data (NMR, MS) and chromatograms via supplementary materials. Cross-validate with independent labs using blinded samples .

Q. How can conflicting solubility data for this compound in preclinical formulations be addressed?

  • Methodological Answer : Standardize solubility testing using biorelevant media (e.g., FaSSIF/FeSSIF) and report solvent ratios (e.g., DMSO:water). Use dynamic light scattering (DLS) to detect aggregation. Publish detailed protocols in line with ARRIVE guidelines to enhance cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.